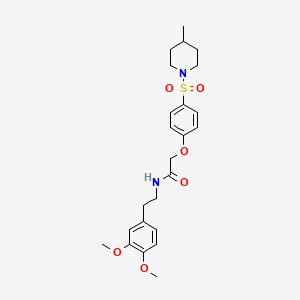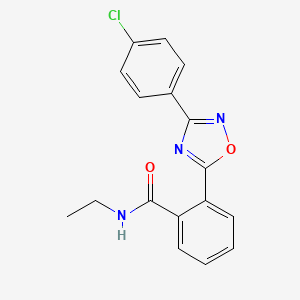
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies on cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been reported to reduce inflammation in animal models of inflammation. In studies on the brain, it has been shown to modulate the activity of neurotransmitters and reduce seizure activity.
実験室実験の利点と制限
One of the main advantages of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is its diverse biological activity, which makes it a promising candidate for various applications. Additionally, its synthesis method is relatively simple and efficient, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide. One of the most promising directions is the development of analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activity. Its potential applications in medicinal chemistry, anti-inflammatory, and anticonvulsant research make it an important compound to study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide involves the reaction between 4-chlorobenzohydrazide and ethyl 2-bromoacetate, followed by the reaction between the resulting intermediate and 2-amino-5-chlorobenzamide. The final product is obtained after purification using column chromatography. This method has been reported in several scientific publications and is considered reliable and efficient.
科学的研究の応用
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has been studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have reported its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential as an anti-inflammatory and anticonvulsant agent.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-16(22)13-5-3-4-6-14(13)17-20-15(21-23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGKZWPTYXJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
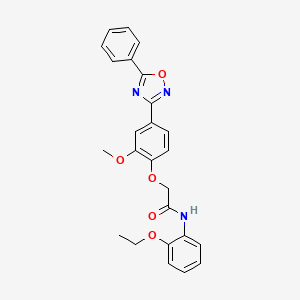


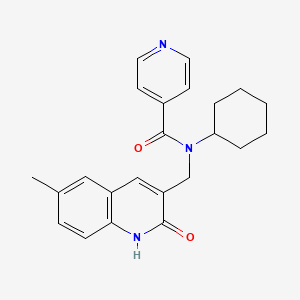
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)
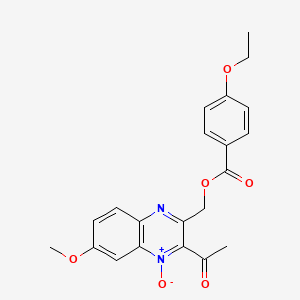
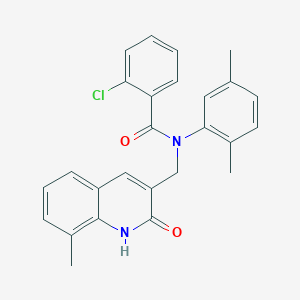

![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)



